(S)-(+)-rolipram

Catalog No.
S586349
CAS No.
85416-73-5
M.F
C16H21NO3
M. Wt
275.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-rolipram

CAS Number

85416-73-5

Product Name

(S)-(+)-rolipram

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3

Antidepressant Activity

Research suggests that (S)-(+)-rolipram may possess antidepressant properties. Studies have shown that it can elevate levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons, and increase the activity of the serotonin system, both of which are implicated in mood regulation []. However, further clinical trials are needed to confirm its efficacy and safety for treating depression [].

Anti-inflammatory Effects

(S)-(+)-Rolipram has also been investigated for its potential anti-inflammatory properties. It has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in various inflammatory diseases []. However, similar to its antidepressant potential, further research is needed to determine its effectiveness and safety for treating inflammatory conditions [].

Other Potential Applications

Due to its ability to modulate various cellular processes through cAMP signaling, (S)-(+)-rolipram has been explored for its potential applications in various other areas, including:

  • Cognitive enhancement []
  • Neurodegenerative diseases []
  • Airway smooth muscle relaxation []

(S)-(+)-rolipram is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound belongs to the class of organic compounds known as phenylpyrrolidines, characterized by a benzene ring linked to a pyrrolidine ring. The chemical formula for (S)-(+)-rolipram is C₁₆H₂₁NO₃, and it has a molecular weight of approximately 275.35 g/mol. Its IUPAC name is (4S)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one, and it is recognized for its potential therapeutic applications, particularly in treating depression and cognitive impairments associated with various neurological disorders .

(S)-(+)-rolipram's primary mechanism of action involves inhibiting PDE4, leading to increased intracellular cAMP levels. cAMP acts as a second messenger in various signaling pathways within the CNS, potentially influencing mood, memory, and inflammation [, ]. However, the exact mechanism by which (S)-(+)-rolipram affects these processes remains under investigation.

The primary chemical reaction involving (S)-(+)-rolipram is its interaction with the phosphodiesterase type 4 enzyme. By inhibiting this enzyme, rolipram increases intracellular levels of cAMP, which is vital for various cellular signaling pathways. This mechanism underlies its antidepressant effects and potential benefits in cognitive enhancement .

Additionally, (S)-(+)-rolipram can be synthesized through various

(S)-(+)-rolipram exhibits significant biological activity as a PDE4 inhibitor, which has been linked to various therapeutic effects. It has demonstrated antidepressant-like properties in animal models by reversing symptoms of anhedonia and enhancing memory functions through increased cAMP levels . Furthermore, rolipram's ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as asthma and inflammation due to its anti-inflammatory properties .

The synthesis of (S)-(+)-rolipram can be achieved through several methods:

  • Enantiodivergent Synthesis: This method involves resolving racemic intermediates into their enantiomers using chiral amines like (S)-(−)-phenylethylamine. The process includes the formation of diastereoisomeric amides followed by reduction and cyclization to yield both enantiomers .
  • Continuous-Flow Synthesis: A more recent approach utilizes continuous-flow systems with heterogeneous catalysts to synthesize (S)-(+)-rolipram efficiently. This method allows for multistep synthesis without isolating intermediates, enhancing productivity and reproducibility in pharmaceutical manufacturing .
  • Batch Synthesis: Traditional batch synthesis methods also remain prevalent, where starting materials undergo sequential reactions to produce the desired product through established organic synthesis techniques.

(S)-(+)-rolipram has several applications primarily in pharmacology:

  • Antidepressant: Its ability to elevate cAMP levels makes it a promising agent for treating depression.
  • Cognitive Enhancer: Studies indicate that rolipram may improve memory and cognitive functions by modulating neurotransmitter activity.
  • Anti-inflammatory Agent: Due to its effects on cAMP pathways, rolipram is being explored for potential uses in treating inflammatory conditions such as asthma.

Research has shown that (S)-(+)-rolipram interacts with various neurotransmitter systems. Its inhibition of PDE4 leads to increased cAMP levels, which enhances the effects of neurotransmitters like serotonin and norepinephrine—key players in mood regulation. Studies have also indicated that rolipram modifies excitatory amino acid neurotransmission, suggesting potential implications for conditions like schizophrenia and anxiety disorders .

(S)-(+)-rolipram shares structural similarities with several other compounds within the phenylpyrrolidine class. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
RolipramPhenylpyrrolidine structureSelective PDE4 inhibitor; antidepressant properties
PhenibutGABA derivative; contains a phenyl groupAnxiolytic effects; acts on GABA receptors
D-cycloserineCyclic structure; acts as a partial agonistUsed in cognitive enhancement; NMDA receptor modulator
AniracetamRacetam family; enhances cognitive functionModulates AMPA receptors; no direct PDE inhibition

While all these compounds exhibit neuroactive properties, (S)-(+)-rolipram's unique mechanism as a selective PDE4 inhibitor distinguishes it from others that may act on different neurotransmitter systems or receptors.

(S)-(+)-Rolipram, chemically known as (4S)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one, is a significant compound with a molecular weight of 275.35 g/mol [1]. This enantiomer of rolipram has attracted considerable attention in the scientific community due to its unique chemical properties and potential applications [2]. The development of enantiospecific synthesis routes for (S)-(+)-rolipram has been a focus of research, with various methodologies being explored to achieve high enantiomeric purity and yield [3].

Enantiospecific synthesis routes aim to produce (S)-(+)-rolipram directly without generating the racemic mixture, thereby eliminating the need for subsequent resolution steps [4]. These approaches typically involve the introduction of chirality at an early stage of the synthesis, followed by stereoselective transformations that preserve and enhance the enantiopurity throughout the synthetic pathway [5].

Asymmetric Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of (S)-(+)-rolipram [13]. This approach utilizes small organic molecules as catalysts to facilitate stereoselective transformations, offering advantages such as mild reaction conditions, low toxicity, and reduced environmental impact compared to traditional metal-catalyzed processes [17].

One notable organocatalytic approach involves the asymmetric Michael-type addition of nitromethane to an appropriately substituted cinnamaldehyde derivative, catalyzed by diphenylprolinol-type organocatalysts [4]. This key step establishes the stereogenic center that ultimately determines the configuration of the final product [5]. The reaction proceeds through the formation of an iminium intermediate between the catalyst and the α,β-unsaturated aldehyde, followed by nucleophilic attack of nitromethane to generate the γ-nitroaldehyde with high enantioselectivity [19].

A particularly efficient method employs a polystyrene-supported chiral organocatalyst in a telescoped asymmetric conjugate addition-oxidative aldehyde esterification sequence [15]. This approach takes advantage of the immobilized catalyst, which can be easily recovered and reused, enhancing the sustainability of the process [19]. The reaction conditions typically involve:

Reaction ParameterTypical Conditions
CatalystPolystyrene-supported cis-4-hydroxydiphenylprolinol
Temperature0-25°C
SolventDichloromethane or acetonitrile
Reaction Time10-24 hours
Enantiomeric Excess>90%

The γ-nitroaldehyde intermediate is then subjected to oxidative esterification using persulfuric acid generated in situ from hydrogen peroxide and sulfuric acid [4]. This step converts the aldehyde functionality to an ester without isolation of the intermediate, streamlining the synthetic process [5]. The resulting γ-nitroester serves as a key intermediate for the subsequent transformation to (S)-(+)-rolipram [15].

The final stages of the synthesis typically involve nitro group reduction and lactamization to form the pyrrolidinone ring [4]. This can be achieved using various reducing agents, with trichlorosilane being particularly effective in a metal-free approach [5]. The trichlorosilane-mediated reduction proceeds through the formation of a dichlorosilylene reducing species, which selectively reduces the nitro group and facilitates spontaneous lactamization to yield (S)-(+)-rolipram with high enantiomeric purity [15].

Flow Chemistry Techniques

Flow chemistry has revolutionized the synthesis of (S)-(+)-rolipram by offering advantages such as improved heat and mass transfer, enhanced safety, better reproducibility, and increased productivity compared to traditional batch processes [9]. This continuous processing approach has been successfully applied to the enantioselective synthesis of (S)-(+)-rolipram, enabling efficient production with high stereoselectivity [4].

A groundbreaking example of flow chemistry in the synthesis of (S)-(+)-rolipram was reported by Kobayashi and colleagues, who developed a multistep continuous-flow process using heterogeneous catalysts packed in columns [9]. This innovative approach eliminated the need for intermediate isolation and catalyst separation, significantly streamlining the synthetic process [24]. The system remained stable for extended periods, with no leaching of metal catalysts, making it environmentally benign and sustainable [9].

Another notable flow chemistry approach involves a telescoped asymmetric conjugate addition-oxidative aldehyde esterification sequence followed by trichlorosilane-mediated nitro group reduction and lactamization [15]. This process utilizes a polystyrene-supported chiral organocatalyst and in situ-generated persulfuric acid as an oxidant, demonstrating improved productivity compared to earlier methodologies while ensuring environmentally benign metal-free conditions [5].

The flow synthesis of (S)-(+)-rolipram typically employs specialized reactor designs to optimize reaction parameters and enhance efficiency [24]. Key components of these flow systems include:

Flow System ComponentFunction
Packed-bed ReactorsHouse heterogeneous catalysts for various transformations
Residence Time CoilsControl reaction time and facilitate mixing
In-line PurificationRemove impurities without interrupting the continuous process
Y-piecesMix reagent streams for multi-component reactions
Quenching SystemsTerminate reactions at precise points to maximize yield and selectivity

The flow chemistry approach to (S)-(+)-rolipram synthesis offers several advantages over batch processes, including enhanced reaction control, improved safety when handling hazardous reagents, and increased productivity [18]. For instance, a flow system developed by Nagy and colleagues achieved a productivity of 1.74 g/h for a key nitroester intermediate, with the final (S)-(+)-rolipram obtained in 83% yield and 94% enantiomeric excess after a 4-hour continuous run [5].

Recent innovations in flow chemistry for (S)-(+)-rolipram synthesis include the development of more efficient reactor designs, the use of sustainable solvents, and the integration of in-line analytical techniques for real-time monitoring and process optimization [24]. These advancements continue to enhance the efficiency and sustainability of (S)-(+)-rolipram production, making it more accessible for research and potential applications [18].

Resolution of Racemic Mixtures

Resolution of racemic mixtures represents a classical approach to obtaining enantiomerically pure (S)-(+)-rolipram [7]. This method involves the separation of the racemic rolipram into its constituent enantiomers, (R)-(-)-rolipram and (S)-(+)-rolipram, through various techniques that exploit differences in physical or chemical properties of diastereomeric derivatives [12].

One common resolution method involves the formation of diastereomeric salts or derivatives using chiral resolving agents [7]. For instance, racemic rolipram can be resolved through the formation of diastereomeric amides with (S)-(-)-phenylethylamine, which can be separated based on their different physical properties [12]. After separation, the resolving agent is removed to yield enantiomerically pure (S)-(+)-rolipram [23].

Chromatographic resolution techniques have also been employed for the separation of racemic rolipram [27]. This approach utilizes chiral stationary phases that interact differently with the two enantiomers, allowing for their separation [7]. While this method can provide high-purity (S)-(+)-rolipram, it is often limited by scale and cost considerations for large-scale production [27].

Enzymatic resolution represents another powerful approach for obtaining (S)-(+)-rolipram [12]. This method exploits the inherent selectivity of enzymes to preferentially react with one enantiomer of the racemic mixture [7]. For example, lipases have been used to selectively hydrolyze or esterify one enantiomer of rolipram precursors, allowing for the isolation of enantiomerically enriched (S)-(+)-rolipram after appropriate transformations [23].

The efficiency of resolution methods can be quantified by parameters such as resolution factor, enantiomeric excess, and recovery yield [27]. The following table summarizes typical performance metrics for various resolution methods applied to racemic rolipram:

Resolution MethodTypical Enantiomeric ExcessTypical Recovery YieldScale Applicability
Diastereomeric Salt Formation>95%30-45%Laboratory to industrial
Chiral Chromatography>99%40-48%Laboratory to pilot
Enzymatic Resolution>90%35-45%Laboratory to industrial

While resolution methods have been historically important for accessing (S)-(+)-rolipram, they are inherently limited by a maximum theoretical yield of 50% for each enantiomer (unless racemization of the undesired enantiomer is implemented) [7]. This limitation has driven the development of alternative approaches, such as asymmetric synthesis, which can potentially provide higher overall yields of the desired enantiomer [12].

Green Chemistry Innovations in Synthesis

Green chemistry principles have increasingly influenced the development of sustainable methodologies for the synthesis of (S)-(+)-rolipram [21]. These innovations aim to reduce environmental impact by minimizing waste generation, energy consumption, and the use of hazardous substances while maximizing efficiency and atom economy [22].

One significant green chemistry innovation in (S)-(+)-rolipram synthesis is the development of solvent-free or reduced-solvent reaction conditions [25]. Traditional synthetic routes often require large volumes of organic solvents, which contribute significantly to waste generation and environmental pollution [21]. Solvent-free approaches eliminate or substantially reduce solvent usage, thereby enhancing the sustainability of the process [25]. For instance, solvent-free organocatalytic reactions have been explored for key transformations in the synthesis of (S)-(+)-rolipram, demonstrating comparable or improved efficiency compared to conventional solvent-based methods [22].

The application of atom economy principles has also led to more efficient synthetic routes for (S)-(+)-rolipram [28]. Atom economy, which measures the percentage of atoms from reactants that are incorporated into the final product, serves as a metric for evaluating the efficiency and sustainability of chemical processes [28]. Synthetic pathways with high atom economy minimize waste generation and resource consumption, aligning with green chemistry objectives [21]. For (S)-(+)-rolipram synthesis, reactions such as the asymmetric conjugate addition and direct oxidative esterification exemplify high atom economy transformations that have been integrated into efficient synthetic routes [28].

Catalysis plays a central role in green chemistry innovations for (S)-(+)-rolipram synthesis [22]. The use of catalysts, particularly those derived from renewable resources or designed for recyclability, enables reactions to proceed under milder conditions with reduced energy requirements and waste generation [21]. Heterogeneous catalysts, which can be easily separated and reused, have been particularly valuable for sustainable (S)-(+)-rolipram synthesis [22]. For example, polymer-supported organocatalysts have been employed in flow chemistry setups, allowing for efficient catalyst recycling and minimizing catalyst-related waste [15].

The integration of multiple reaction steps in one-pot or telescoped processes represents another green chemistry innovation in (S)-(+)-rolipram synthesis [15]. These approaches eliminate the need for isolation and purification of intermediates, reducing solvent usage, energy consumption, and waste generation associated with these operations [21]. A notable example is the telescoped asymmetric conjugate addition-oxidative aldehyde esterification sequence, which directly converts a cinnamaldehyde derivative to a key nitroester intermediate without intermediate isolation [15].

The following table summarizes key green chemistry innovations in (S)-(+)-rolipram synthesis and their environmental benefits:

Green Chemistry InnovationEnvironmental BenefitsImplementation Example
Solvent-free/Reduced-solvent ConditionsReduced waste generation and VOC emissionsSolvent-free organocatalytic reactions
High Atom Economy ReactionsMinimized waste and resource consumptionDirect oxidative esterification using persulfuric acid
Recyclable CatalystsReduced catalyst waste and metal contaminationPolymer-supported chiral organocatalysts
Telescoped/One-pot ProcessesEliminated intermediate isolation and purification wasteTelescoped conjugate addition-oxidative esterification
Renewable FeedstocksReduced dependence on petrochemical resourcesBio-based solvents and catalysts

Recent advances in green chemistry for (S)-(+)-rolipram synthesis have also explored the use of alternative energy sources, such as microwave irradiation and photochemistry, to reduce energy consumption and reaction times [22]. Additionally, the development of biocatalytic approaches utilizing enzymes for stereoselective transformations offers promising opportunities for environmentally benign synthesis of (S)-(+)-rolipram under mild conditions with high selectivity [21].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.15214353 g/mol

Monoisotopic Mass

275.15214353 g/mol

Heavy Atom Count

20

UNII

H6G4VMQ24K

Other CAS

85416-73-5

Wikipedia

(S)-rolipram

Dates

Last modified: 08-15-2023

Explore Compound Types